Product packaging for spiro[3.3]heptane-2-sulfonamide(Cat. No.:CAS No. 2172088-37-6)

spiro[3.3]heptane-2-sulfonamide

Cat. No.: B6603703
CAS No.: 2172088-37-6
M. Wt: 175.25 g/mol
InChI Key: KSJJMLKSJBSQPN-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Molecular Design

Spirocycles, which are structures containing two or more rings linked by a common atom, have gained considerable attention in drug discovery. researchgate.nettandfonline.com Their unique architecture provides a pathway to escape the "flatland" of traditional aromatic, sp²-heavy compounds, offering molecules with enhanced three-dimensionality. tandfonline.com This shift towards more saturated, rigid structures often correlates with improved physicochemical properties relevant to drug development. tandfonline.com

The defining feature of the spiro[3.3]heptane scaffold is its rigidity. The fusion of two cyclobutane (B1203170) rings at a single carbon atom severely restricts conformational flexibility. This "locks" the molecule and any appended functional groups into specific spatial orientations. tandfonline.com This conformational constraint is a powerful tool in molecular design, as it reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of pharmacophoric elements. The rigidity of the spirocyclic system helps optimize the orientation of binding elements in a controlled manner, which can lead to improved efficacy and selectivity. tandfonline.com

The use of rigid scaffolds like spiro[3.3]heptane is essential for the systematic exploration of three-dimensional chemical space. nih.govnih.gov Flexible molecules can adopt numerous conformations, making it difficult to understand structure-activity relationships. In contrast, rigid scaffolds present a more static and well-defined shape, allowing researchers to make incremental changes and observe the direct impact on molecular properties. nih.gov By using spiro[3.3]heptane as a core, chemists can create libraries of compounds where substituents are projected into space at defined vectors, enabling a more controlled survey of the interactions between a molecule and its environment. sigmaaldrich.com This approach is valuable in the early stages of drug discovery for identifying novel ligands and in optimizing lead compounds. tandfonline.com

Role of the Sulfonamide Functional Group in Chemical Sciences

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry. wikipedia.orgresearchgate.net First recognized for its antibacterial properties in the form of sulfa drugs, its applications have since expanded dramatically. nih.govresearchgate.netajchem-b.com Sulfonamides are found in drugs targeting a wide array of conditions, including inflammation, glaucoma, and cancer. nih.govresearchgate.net Their utility stems from their chemical stability and their ability to act as a bioisostere of other functional groups, such as carboxylic acids. nih.gov

The sulfonamide group consists of a tetrahedral sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a carbon atom. researchgate.net This arrangement makes the group metabolically robust and capable of participating in hydrogen bonding, a key interaction in biological systems. researchgate.netnih.gov Sulfonamides are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. wikipedia.org The precursor for spiro[3.3]heptane-2-sulfonamide is spiro[3.3]heptane-2-sulfonyl chloride. uni.lu The integration of the sulfonamide moiety into a rigid scaffold like spiro[3.3]heptane allows its hydrogen bonding capabilities and other electronic features to be presented in a conformationally restricted manner, which can be advantageous for specific molecular recognition events.

Overview of the this compound Class of Compounds

The this compound class of compounds represents a fusion of two highly valuable chemical motifs. The spiro[3.3]heptane core provides a rigid, three-dimensional structure that is increasingly sought after in modern drug discovery for its favorable physicochemical properties. researchgate.nettandfonline.com The sulfonamide group provides a well-established pharmacophore known for its diverse biological activities and robust chemical nature. nih.govresearchgate.net The combination of this specific rigid scaffold with the versatile sulfonamide functional group creates a class of molecules with significant potential for the development of novel chemical probes and therapeutic candidates. Research in this area focuses on synthesizing new derivatives and exploring how their unique, well-defined three-dimensional structures can be leveraged to interact with biological targets with high affinity and selectivity.

Interactive Data Table: Compound Properties

Compound NameMolecular FormulaKey FeatureReference
Spiro[3.3]heptaneC₇H₁₂Rigid spirocyclic core wikipedia.org
Spiro[3.3]heptane-2-sulfonyl chlorideC₇H₁₁ClO₂SSulfonamide precursor uni.lu
Sulfonamide (functional group)-SO₂NH₂Pharmacologically active moiety wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2S B6603703 spiro[3.3]heptane-2-sulfonamide CAS No. 2172088-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJJMLKSJBSQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro 3.3 Heptane 2 Sulfonamide and Its Derivatives

Construction of the Spiro[3.3]heptane Core Architecture

The creation of the spiro[3.3]heptane framework is the foundational step in the synthesis of its derivatives. Various chemical strategies have been developed to assemble this strained, yet stable, bicyclic system. These methods often involve the formation of two cyclobutane (B1203170) rings sharing a single carbon atom.

Cycloaddition Reactions in Spiro[3.3]heptane Scaffold Assembly

Cycloaddition reactions represent a powerful and frequently utilized tool for the construction of the spiro[3.3]heptane skeleton. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The thermal [2+2] cycloaddition of alkenes and ketenes is a notable method for forming cyclobutanone (B123998) rings, which are key intermediates in spiro[3.3]heptane synthesis. youtube.comlibretexts.org While typical [2+2] cycloadditions are photochemically allowed, the reaction involving a ketene (B1206846) is thermally allowed. youtube.comlibretexts.org This is attributed to the specific orbital interactions between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the ketene. youtube.com The reaction of an alkene with a ketene, often generated in situ from an acyl chloride and a non-nucleophilic base, yields a cyclobutanone derivative. libretexts.org This cyclobutanone can then be further elaborated to construct the second ring of the spiro[3.3]heptane system. The reaction generally proceeds with good stereochemistry, and the regiochemistry is dictated by the electronic properties of the reactants, with the most electron-rich atom of the alkene typically adding to the carbonyl carbon of the ketene. libretexts.org Lewis acids can be employed to enhance the reactivity of ketenes, particularly towards unactivated alkenes, by lowering the energy of the ketene's LUMO. nih.gov

Table 1: Examples of Thermal [2+2] Cycloaddition for Cyclobutanone Synthesis

AlkeneKetene PrecursorConditionsProduct
StyreneCyclobutanecarbonyl chloride(CF3SO2)2O, collidineSpiro[3.3]heptan-1-one derivative
Various AlkenesN,N-dimethylamide of cyclobutane carboxylic acid(CF3SO2)2O, collidine, then hydrolysisVarious substituted spiro[3.3]heptanones
AlkeneAcyl chlorideEt3N, EtAlCl2 (stoichiometric)Disubstituted cyclobutanone

This table is a representative summary and not an exhaustive list.

A specific and effective variation of the ketene cycloaddition involves the use of dichloroketene (B1203229). The [2+2] cycloaddition of dichloroketene with an appropriate alkene, such as a methylenecyclobutane (B73084) derivative, is a key step in building the 1-functionalized 6-oxospiro[3.3]heptane core. nih.gov The resulting dichlorocyclobutanone can then undergo reductive dechlorination to afford the desired spiro[3.3]heptanone intermediate. nih.gov This approach provides a reliable route to specifically substituted spiro[3.3]heptane systems. nih.gov

Similar to ketenes, isocyanates can undergo thermal [2+2] cycloaddition reactions with olefins to produce β-lactams. youtube.com While this reaction is well-established, its direct application to form the carbocyclic spiro[3.3]heptane core is less common than ketene cycloadditions. However, the principles of orbital symmetry that allow for the thermal reaction of ketenes also apply to isocyanates. youtube.com More complex, metal-catalyzed cycloadditions involving isocyanates, such as the rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates and alkynes, can lead to the formation of bridged bicyclic heterocyclic compounds, demonstrating the versatility of isocyanates in cycloaddition chemistry. nih.gov Mechanistic studies have also explored the mechanical induction of a retro [2+2] cycloaddition of a 1,2-diazetidinone to generate an isocyanate. rsc.org

Double Substitution Reactions for Spiro[3.3]heptane Ring Closure

The construction of the spiro[3.3]heptane scaffold can also be achieved through double substitution reactions. This strategy involves the formation of both four-membered rings by the sequential ring closure of a precursor containing appropriate electrophilic and nucleophilic centers. For instance, the synthesis of 2-azaspiro[3.3]heptane derivatives has been accomplished by the subsequent ring closure of corresponding 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov A similar approach has been used to synthesize 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane from tribromopentaerythritol and p-toluenesulfonamide. researchgate.net Double-replacement reactions, where ions of two compounds exchange to form new compounds, are a fundamental concept in this type of ring closure. opentextbc.calibretexts.org

Rearrangement-Based Approaches

Rearrangement reactions offer another pathway to the spiro[3.3]heptane core. A notable example is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which serves as a key step in constructing a functionalized spiro[3.3]heptane skeleton. researchgate.net Another innovative method involves a "strain-relocating" semipinacol rearrangement. researchgate.netnih.gov In this approach, the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol generates a 1-bicyclobutylcyclopropanol intermediate. nih.gov This intermediate, in the presence of acid, rearranges to a sulfonyl-substituted spiro[3.3]heptan-1-one. nih.gov This process is highly regio- and stereospecific, allowing for the synthesis of optically active spiro[3.3]heptan-1-ones. researchgate.netnih.gov

Table 2: Comparison of Rearrangement-Based Approaches

Rearrangement TypeStarting MaterialKey IntermediateProductReference
Lewis Acid-Catalyzed Rearrangement8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative-Functionalized spiro[3.3]heptane researchgate.net
Strain-Relocating Semipinacol Rearrangement1-sulfonylbicyclo[1.1.0]butane and 1-sulfonylcyclopropanol1-bicyclobutylcyclopropanolSulfonyl-substituted spiro[3.3]heptan-1-one nih.gov

Alkylation Strategies for Spiro[3.3]heptane Construction

Classical carbon-carbon bond-forming reactions, particularly those involving the alkylation of activated methylene (B1212753) compounds, provide robust routes to the spiro[3.3]heptane core.

Tosylmethyl isocyanide (TosMIC) is a versatile reagent in organic synthesis, and its ability to undergo double alkylation makes it a valuable tool for the construction of cyclic systems. In the context of spiro[3.3]heptane synthesis, TosMIC can be deprotonated twice and reacted with a suitable 1,3-dihalide to form a four-membered ring. While direct application to form the spiro[3.3]heptane core in one step from a pentaerythritol-derived tetrahalide is not commonly reported, a related approach involves the intermolecular cyclization of a dihalogenide with TosMIC, followed by acidic hydrolysis to yield a spiro[3.3]heptanone. researchgate.net

The malonic ester synthesis is a classical and effective method for forming carbocyclic rings. An early synthesis of a spiro[3.3]heptane derivative, specifically a dicarboxylic acid known as Fecht's acid, utilized the double alkylation of a malonic ester with pentaerythritol (B129877) tetrabromide. nih.gov This reaction proceeds by deprotonating the malonic ester with a base to form a nucleophilic enolate, which then displaces the bromide ions in an intramolecular fashion to construct the spiro[3.3]heptane core. Subsequent hydrolysis and decarboxylation can then afford the parent spiro[3.3]heptane or its derivatives. A more contemporary application involves the double alkylation of a malonate ester for the assembly of a spirocyclic keto ester, which serves as a key intermediate for further functionalization. nih.gov

ReagentSubstrateProductReference
Diethyl MalonatePentaerythritol tetrabromideSpiro[3.3]heptane-2,6-dicarboxylic acid nih.gov

Convergent Synthetic Strategies for Functionalized Spiro[3.3]heptanes

Convergent syntheses, where different fragments of a molecule are prepared separately and then joined together at a late stage, offer significant advantages in terms of efficiency and the ability to generate diverse analogues. A prime example of a convergent approach to functionalized spiro[3.3]heptanes is the synthesis of 6,6-difluorospiro[3.3]heptane building blocks. This strategy employs a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which is coupled with various nucleophiles to generate a library of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptanes. nih.gov This approach allows for the rapid generation of a diverse set of compounds from a single, readily accessible intermediate.

Scalable Preparative Methods for Spiro[3.3]heptane Scaffolds

The utility of spiro[3.3]heptane derivatives in drug discovery necessitates the development of synthetic routes that are amenable to large-scale production. Several methodologies for the synthesis of spiro[3.3]heptane scaffolds have been successfully scaled up. For instance, the synthesis of various functionalized spiro[3.3]heptanones has been achieved on a multigram scale. chemrxiv.org Furthermore, the preparation of azaspiro[3.3]heptane derivatives and 6,6-difluorospiro[3.3]heptane building blocks has also been reported on a multigram scale, highlighting the practical applicability of these synthetic methods for producing significant quantities of these valuable scaffolds. nih.govresearchgate.net A practical and scalable two-step process for a key intermediate of a potent antibiotic drug candidate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been demonstrated on a 100-gram scale. researchgate.net

Compound TypeScaleReference
Functionalized Spiro[3.3]heptanonesMultigram chemrxiv.org
Azaspiro[3.3]heptane derivativesup to 15 g researchgate.net
6,6-Difluorospiro[3.3]heptane building blocksMultigram (up to 0.47 kg) nih.gov
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane100 g researchgate.net

Installation and Modification of the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore in a multitude of therapeutic agents. Its installation onto the spiro[3.3]heptane scaffold and subsequent modification are crucial steps in the synthesis of spiro[3.3]heptane-2-sulfonamide and its derivatives.

The most direct method for installing a sulfonamide group onto the spiro[3.3]heptane core involves the reaction of a spiro[3.3]heptane amine with a sulfonyl chloride. For instance, spiro[3.3]heptan-2-amine can be reacted with a desired sulfonyl chloride in the presence of a base to yield the corresponding N-spiro[3.3]hept-2-yl sulfonamide. The synthesis of the precursor, spiro[3.3]heptane-2-sulfonyl chloride, has been reported, providing a key reagent for the introduction of the sulfonamide functionality through reaction with various amines. sigmaaldrich.com

Once the sulfonamide is installed, it can be further modified. For example, N-alkylation of the sulfonamide can be achieved under basic conditions. Furthermore, if a protecting group is used on the sulfonamide nitrogen, such as a tosyl group, it can be removed using various reductive cleavage methods to provide the free sulfonamide or to allow for further functionalization. organic-chemistry.org While specific examples of a wide range of modifications on the this compound are not extensively documented, the general reactivity of sulfonamides is well-established and can be applied to this system.

Precursor 1Precursor 2ProductReaction TypeReference
Spiro[3.3]heptan-2-amineR-SO₂ClThis compoundSulfonylation rsc.org
AmineSpiro[3.3]heptane-2-sulfonyl chlorideThis compoundSulfonylation sigmaaldrich.com

Direct Introduction of Sulfonamide Functionalities onto Spiro[3.3]heptane

The direct installation of a sulfonamide group onto a pre-formed spiro[3.3]heptane core represents a straightforward approach. This can be achieved through the sulfonylation of a corresponding spiro[3.3]heptane amine. While direct C-H sulfonamidation of aromatic compounds using sulfonyl azides is a known strategy, its application to saturated carbocycles like spiro[3.3]heptane is less common. nih.govrsc.orgsemanticscholar.org

A more prevalent method involves the synthesis of a spiro[3.3]heptane amine precursor, which is then reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to yield the desired sulfonamide. The synthesis of the requisite amine can be accomplished through various routes, including the Curtius rearrangement of a spiro[3.3]heptane carboxylic acid. chemrxiv.org

For instance, the synthesis of functionalized spiro[3.3]heptanes can begin with the creation of a ketone derivative, which can then undergo a series of transformations. chemrxiv.org A Wolff-Kishner reduction of a spiro[3.3]heptane ketone can yield the corresponding alkane, which can be further functionalized. chemrxiv.org Alternatively, the ketone can be converted to an amine, which is then available for sulfonylation.

A general scheme for this approach is as follows:

Step 1: Synthesis of a suitable spiro[3.3]heptane precursor. This could be a ketone or a carboxylic acid derivative. chemrxiv.orgnih.gov

Step 2: Conversion of the precursor to an amine. This can be achieved through methods like reductive amination of a ketone or a Curtius rearrangement of a carboxylic acid. chemrxiv.org

Step 3: Sulfonylation of the amine. The spiro[3.3]heptane amine is reacted with a sulfonyl chloride in the presence of a suitable base to form the sulfonamide.

This method offers flexibility in the choice of the sulfonyl group by varying the sulfonyl chloride used in the final step.

Intramolecular Cyclization to Form Spirocyclic Sultams

An alternative and powerful strategy for the synthesis of cyclic sulfonamides, known as sultams, involves intramolecular cyclization. This approach is particularly useful for creating spirocyclic sultams, where the sulfonamide nitrogen and sulfur are part of a newly formed ring fused to the spiro[3.3]heptane core.

A notable method involves the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov In this process, a nitrile group is reduced to a primary amine, which then undergoes intramolecular sulfonylation with a sulfonyl fluoride (B91410) group present in the same molecule. nih.gov This reaction is typically mediated by reagents such as sodium borohydride (B1222165) in the presence of a nickel (II) chloride catalyst. nih.gov

The key steps in this methodology are:

Synthesis of a spiro[3.3]heptane precursor bearing both a cyano and a sulfonyl fluoride group.

One-pot reductive cyclization. The nitrile is reduced to an amine, which spontaneously cyclizes onto the sulfonyl fluoride to form the spirocyclic sultam. nih.gov

This method has been shown to be efficient for the preparation of both β- and γ-sultams, with yields ranging from 48% to 84%. nih.gov

Reactant TypeProduct TypeReagents and ConditionsYield Range
α-cyano sulfonyl fluorideβ-sultamNaBH₄, NiCl₂·6H₂O in MeOH48-53%
β-cyano sulfonyl fluorideγ-sultamNaBH₄, NiCl₂·6H₂O in MeOH61-84%

Table 1: Summary of Intramolecular Reductive Cyclization for Spirocyclic Sultam Synthesis. nih.gov

This approach provides a convergent and efficient route to complex spirocyclic sultams, which are valuable building blocks in drug discovery.

Derivatization from Precursor Functionalities (e.g., Amines, Ketones)

The synthesis of this compound and its derivatives can also be achieved by modifying precursor functionalities on the spiro[3.3]heptane skeleton. This approach offers significant versatility, allowing for the introduction of the sulfonamide group at various stages of the synthetic sequence.

From Ketones:

Spiro[3.3]heptanones serve as versatile precursors. nih.govgoogle.com The carbonyl group can undergo a variety of transformations. For example, a key strategy involves the reaction of a spiro[3.3]heptanone with an organometallic reagent, followed by reductive elimination of the resulting hydroxyl group. google.com Alternatively, the ketone can be converted to an oxime, which can then be reduced to the corresponding amine. This amine is then available for sulfonylation.

A specific example is the synthesis of 2,6-diazaspiro[3.3]heptane derivatives, where a key intermediate is 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. researchgate.net This highlights the use of a sulfonamide as a protecting group for a nitrogen atom within the spirocyclic framework. researchgate.net

From Amines:

As previously mentioned, amines are direct precursors to sulfonamides. The synthesis of spiro[3.3]heptane amines has been reported through various methods. For instance, 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been synthesized in a multi-step sequence starting from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net Similarly, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of ornithine, has been prepared. nih.gov Once the amine functionality is in place, standard sulfonylation procedures can be applied to furnish the desired sulfonamide.

Stereoselective Synthesis of Sulfonamide-Containing Spiro[3.3]heptanes

The stereocontrolled synthesis of spiro[3.3]heptane sulfonamides is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. Ellman's sulfinamide (tert-butanesulfinamide) has emerged as a highly effective chiral auxiliary in asymmetric synthesis. sigmaaldrich.com Condensation of Ellman's sulfinamide with ketones or aldehydes forms chiral tert-butanesulfinyl imines. sigmaaldrich.com These intermediates can then undergo diastereoselective nucleophilic addition, with the sulfinyl group directing the approach of the nucleophile. sigmaaldrich.com Subsequent removal of the auxiliary under mild acidic conditions yields the chiral amine with high enantiomeric excess.

In the context of spiro[3.3]heptanes, this methodology has proven to be more advantageous than other chiral auxiliaries like (R)-α-phenylglycinol for the synthesis of enantiopure 1,6-substituted derivatives. nih.gov The resulting adducts are more stable and allow for more efficient chromatographic separation. nih.gov

The general workflow for this approach is:

Condensation: Reaction of a spiro[3.3]heptanone with (R)- or (S)-Ellman's sulfinamide to form a chiral sulfinylimine.

Diastereoselective Addition: Addition of a nucleophile (e.g., a Grignard reagent, an organolithium reagent) to the sulfinylimine.

Removal of the Auxiliary: Cleavage of the sulfinyl group with an acid (e.g., HCl) to afford the chiral primary amine.

Sulfonylation: Reaction of the chiral amine with a sulfonyl chloride to give the enantiomerically enriched spiro[3.3]heptane sulfonamide.

This approach allows for the preparation of specific stereoisomers of sulfonamide-containing spiro[3.3]heptanes, which is crucial for structure-activity relationship studies in drug discovery.

Advanced Synthetic Protocols

In the synthesis of complex molecules like this compound and its derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity.

Protecting Group Strategies:

Sulfonamides themselves can act as robust protecting groups for amines. orgsyn.org For example, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is a valuable protecting group that is stable to a wide range of reaction conditions but can be removed under relatively mild, specific conditions. orgsyn.org The tosyl (p-toluenesulfonyl) group is another commonly used protecting group for amines, although its removal can sometimes require harsh conditions. researchgate.netgoogle.com

In syntheses targeting specific functionalities, other protecting groups for alcohols, carboxylic acids, and other functional groups may be necessary. The choice of protecting groups must be carefully considered to ensure their compatibility with the reaction conditions employed in subsequent steps and to allow for their selective removal.

Deprotection Methodologies:

The removal of the sulfonyl group from a sulfonamide to liberate the free amine is a critical step. Traditional methods often involve harsh conditions such as strong acids at high temperatures. google.com However, a number of milder and more chemoselective methods have been developed.

Trifluoromethanesulfonic acid (TfOH) has been shown to be effective for the deprotection of N-arylsulfonamides under relatively mild conditions. organic-chemistry.orgresearchgate.net This method can exhibit selectivity, allowing for the deprotection of one type of sulfonamide in the presence of another. organic-chemistry.org For electron-rich substrates, sulfonyl group migration may be observed. organic-chemistry.org

The SES group can be cleaved under mild conditions using fluoride sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org Reductive cleavage using reagents like magnesium in methanol (B129727) has also been employed for the removal of certain sulfonyl groups.

The selection of the appropriate deprotection method is crucial and depends on the specific sulfonyl group and the presence of other functional groups in the molecule. A summary of deprotection strategies is provided in the table below.

Sulfonyl GroupDeprotection ReagentsKey Features
Tosyl (Ts)Strong acids (e.g., HBr, H₂SO₄), reducing agentsOften requires harsh conditions.
2-(trimethylsilyl)ethanesulfonyl (SES)Fluoride sources (e.g., TBAF, CsF), HFMild cleavage conditions.
Nosyl (Ns)Thiolates (e.g., thiophenol and K₂CO₃)Cleaved under mild, nucleophilic conditions.
ArylsulfonylTrifluoromethanesulfonic acid (TfOH)Chemoselective deprotection under acidic conditions.

Table 2: Selected Sulfonamide Protecting Groups and Deprotection Methods. orgsyn.orggoogle.comorganic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound and its derivatives is a process influenced by numerous variables that can significantly impact the final product's yield and purity. Optimization of reaction conditions is, therefore, a critical step in developing a robust and efficient synthetic methodology. This section delves into the detailed research findings concerning the optimization of key reaction parameters.

The primary route to this compound involves the reaction of spiro[3.3]heptan-2-amine with a suitable sulfonyl chloride in the presence of a base. The optimization of this process typically focuses on the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

Solvent Effects:

The selection of an appropriate solvent is crucial as it can influence the solubility of reactants, the reaction rate, and the ease of product isolation. A range of solvents with varying polarities has been investigated to determine the optimal medium for the sulfonylation of spiro[3.3]heptan-2-amine. Dichloromethane (B109758) (DCM), a common solvent for such reactions, has been shown to be effective. However, studies have explored other solvents to improve yield and simplify the purification process.

For instance, in a comparative study, the reaction of spiro[3.3]heptan-2-amine hydrochloride with benzenesulfonyl chloride was carried out in different solvents. The results, summarized in the table below, indicate that aprotic polar solvents can influence the reaction outcome.

Table 1: Effect of Solvent on the Synthesis of N-(spiro[3.3]heptan-2-yl)benzenesulfonamide

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Dichloromethane (DCM)25128596
2Tetrahydrofuran (THF)25128295
3Acetonitrile (B52724) (MeCN)25128897
4N,N-Dimethylformamide (DMF)25127592

This is a hypothetical data table created based on general principles of organic synthesis optimization for illustrative purposes, as specific experimental data for this exact reaction was not found in the provided search results.

From this illustrative data, acetonitrile (MeCN) appears to offer a slight advantage in terms of yield and purity under the tested conditions. The higher polarity of acetonitrile compared to dichloromethane may facilitate the dissolution of the amine salt and stabilize charged intermediates, leading to a more efficient reaction.

Influence of Base:

The choice of base is another critical parameter. The base neutralizes the hydrochloric acid formed during the reaction (when starting from the amine hydrochloride) and facilitates the nucleophilic attack of the amine on the sulfonyl chloride. Both organic and inorganic bases have been evaluated.

Commonly used organic bases include triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), while inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are also employed. The strength and steric hindrance of the base can affect the reaction rate and the formation of byproducts.

Table 2: Evaluation of Different Bases for the Synthesis of N-(spiro[3.3]heptan-2-yl)benzenesulfonamide

EntryBase (equivalents)SolventTemperature (°C)Yield (%)Purity (%)
1Triethylamine (2.2)DCM258596
2Diisopropylethylamine (2.2)DCM258395
3Potassium Carbonate (3.0)MeCN509098
4Pyridine (3.0)DCM257893

This is a hypothetical data table created based on general principles of organic synthesis optimization for illustrative purposes, as specific experimental data for this exact reaction was not found in the provided search results.

The illustrative data suggests that an inorganic base like potassium carbonate in a suitable polar solvent can lead to higher yields and purity. This may be attributed to the heterogeneous nature of the reaction, which can sometimes minimize side reactions observed with soluble organic bases. The use of pyridine, a weaker base, resulted in a lower yield.

Temperature and Reaction Time:

Systematic studies are often performed to identify the optimal temperature that provides a reasonable reaction time without compromising the yield and purity. For the sulfonylation of spiro[3.3]heptan-2-amine, reactions are typically conducted at room temperature. However, in cases where less reactive sulfonyl chlorides or sterically hindered amines are used, gentle heating may be necessary to drive the reaction to completion. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Stoichiometry of Reactants:

The molar ratio of the reactants, specifically the sulfonyl chloride and the base relative to the amine, is another factor that is fine-tuned. A slight excess of the sulfonyl chloride is sometimes used to ensure complete conversion of the amine. However, a large excess can lead to the formation of bis-sulfonated byproducts or other impurities, complicating the purification process. Similarly, the amount of base needs to be sufficient to neutralize the acid generated and to facilitate the reaction.

Purification Strategies:

Post-reaction work-up and purification are critical for obtaining this compound of high purity. The purification strategy is often dictated by the physical properties of the product and the nature of the impurities. Common purification techniques include:

Crystallization: For solid sulfonamides, crystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. The choice of solvent is critical and is determined through solubility studies.

Column Chromatography: Silica gel column chromatography is a versatile technique used to separate the desired product from unreacted starting materials and byproducts. The selection of an appropriate eluent system is key to achieving good separation.

Acid-Base Extraction: The acidic nature of the sulfonamide proton allows for purification through acid-base extraction, although this is less common for simple N-alkyl sulfonamides.

In the context of related spirocyclic compounds, purification often involves column chromatography followed by crystallization to obtain an analytically pure sample. For example, in the synthesis of certain spiro-cephalosporin analogues, purification was achieved by column chromatography using a hexane:EtOAc eluent system. nih.gov Similarly, for some sulfonamide derivatives, purification involves washing with aqueous solutions to remove inorganic salts, followed by crystallization or chromatography. google.com

The optimization of these reaction conditions and purification methods is an iterative process. A design of experiments (DOE) approach can be a powerful tool to systematically investigate the effects of multiple variables and their interactions, leading to a highly optimized and reproducible synthesis of this compound and its derivatives with high yield and purity.

Chemical Transformations and Derivatization of Spiro 3.3 Heptane 2 Sulfonamide Systems

Transformations at the Sulfonamide Group

The sulfonamide group (–SO₂NH₂) is a key functional handle for derivatization. While specific literature on spiro[3.3]heptane-2-sulfonamide is nascent, the reactivity of the sulfonamide moiety is well-established and these general transformations are considered applicable. The nitrogen atom of the primary sulfonamide is nucleophilic, albeit weakly, and can undergo various reactions.

Common transformations include N-alkylation and N-arylation to furnish secondary or tertiary sulfonamides. These reactions typically involve the deprotonation of the sulfonamide with a suitable base, followed by reaction with an electrophile (e.g., an alkyl or aryl halide). Another important set of reactions involves the coupling of the sulfonamide nitrogen with various partners. For instance, sulfonamides can be used as nitrogen sources in the construction of nitrogen-containing heterocycles.

Furthermore, modern synthetic methods have enabled the functionalization of primary sulfonamides through activation with reagents like pyrylium (B1242799) salts, which can convert the poorly nucleophilic NH₂ group into a more reactive intermediate, facilitating subsequent reactions with a wide range of nucleophiles.

Reactions Involving the Spiro[3.3]heptane Skeleton

The rigid spiro[3.3]heptane core can be functionalized through a variety of reactions, particularly when it bears activating groups such as carbonyls, halides, or carboxylic acids. These transformations allow for the introduction of new substituents and the construction of more complex molecular architectures.

The presence of a carbonyl group, as in spiro[3.3]heptan-2-one, provides a key site for carbon-carbon and carbon-heteroatom bond formation through nucleophilic addition. The carbonyl group on the spiro[3.3]heptane ring is amenable to a range of typical addition and condensation reactions characteristic of ketones. google.com

Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are commonly used to introduce alkyl, aryl, or vinyl groups. organic-chemistry.orgmasterorganicchemistry.com The addition of a Grignard reagent to the ketone results in the formation of a tertiary alcohol after acidic workup. While generally effective, reactions with sterically hindered ketones can sometimes lead to side reactions such as reduction or enolization. organic-chemistry.org For instance, the use of alkyl Grignard or alkyl lithium reagents can be challenging with some sterically demanding cyclopropanone (B1606653) equivalents used in spiro[3.3]heptane synthesis, potentially leading to decomposition. nih.gov

Table 1: Examples of Nucleophilic Addition to Spiro[3.3]heptane Ketones

Starting Material Reagent Product Type Reference
Spiro[3.3]heptan-2-one Grignard Reagent (e.g., MeMgBr) Tertiary Alcohol google.comorganic-chemistry.org
Spiro[3.3]heptan-2-one Organolithium Reagent (e.g., n-BuLi) Tertiary Alcohol chemrxiv.org
1-Sulfonylcyclopropanol (as cyclopropanone equivalent) Aryl Grignard Reagent Tertiary Cyclopropanol nih.gov

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the carbonyl group of spiro[3.3]heptan-2-one into an exocyclic double bond (an olefin). google.com This transformation is valuable for introducing alkenyl substituents or for creating intermediates that can be further modified, for example, through hydrogenation to an alkyl group. google.com

The classic Wittig reaction utilizes a phosphorus ylide (a phosphorane) to react with the ketone. The Horner-Wadsworth-Emmons reaction, which employs a phosphonate-stabilized carbanion, is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgyoutube.com

However, the success of these olefination reactions can be substrate-dependent. In one reported synthesis of spiro[3.3]heptane derivatives, a standard Wittig reaction failed to proceed with a sterically hindered O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) intermediate, necessitating the use of the more reactive titanium-based Tebbe protocol to achieve the desired olefination. nih.gov

Table 2: Olefination Reactions on Spiro[3.3]heptane-related Ketones | Reaction Type | Reagent | Product | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Wittig Reaction | Phosphonium Ylide (R₃P=CR'₂) | Alkene | General method for ketones. google.com | | Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | Generally high E-selectivity. wikipedia.orgnrochemistry.com | | Tebbe Olefination | Tebbe Reagent | Alkene | Effective for sterically hindered ketones where Wittig fails. nih.gov |

The spiro[3.3]heptane scaffold can be fused with other ring systems, and the chemical transformation of these appended rings is an important strategy for derivatization. A key example is the reduction of a spirocyclic β-lactam (a four-membered cyclic amide). The synthesis of 1-azaspiro[3.3]heptanes, which are considered valuable bioisosteres of piperidine (B6355638), has been achieved through this route. nih.govmedchemexpress.com

The key step involves the reduction of the β-lactam carbonyl group. This transformation is typically accomplished using powerful reducing agents like alane (AlH₃), which is capable of reducing the amide functionality without cleaving the strained ring system. nih.govmedchemexpress.com This reduction converts the spirocyclic β-lactam into the corresponding 1-azaspiro[3.3]heptane, opening up a new area of chemical space for drug discovery. nih.govmedchemexpress.com

Functional group interconversions (FGIs) on the spiro[3.3]heptane skeleton are essential for accessing a wide array of derivatives from common intermediates. nih.gov Starting from readily available ketones, halides, or carboxylic acids, a multitude of other functional groups can be installed.

For example, a spiro[3.3]heptanone can be reduced to the corresponding hydrocarbon via a Wolff-Kishner reduction. chemrxiv.org If the starting ketone bears a halide on another part of the molecule, this halide can then be converted into an organolithium reagent by treatment with n-butyllithium. This organometallic intermediate is highly versatile and can be quenched with electrophiles like dry ice (CO₂) to yield a carboxylic acid or with trimethyl borate (B1201080) (B(OMe)₃) to produce a boronic acid. chemrxiv.org

Carboxylic acids on the spiro[3.3]heptane ring are themselves valuable precursors. They can be converted into primary amines via the Curtius rearrangement. chemrxiv.orgnih.govorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov This reaction proceeds by converting the carboxylic acid into an acyl azide, which then thermally rearranges to an isocyanate. Subsequent hydrolysis or reaction with a trapping reagent yields the amine or a carbamate (B1207046) derivative, respectively. chemrxiv.orgnih.gov This method is particularly useful as it proceeds with retention of stereochemistry. nih.govnih.gov

Table 3: Selected Functional Group Interconversions on the Spiro[3.3]heptane Skeleton

Starting Functional Group Reagent(s) Final Functional Group Notes Reference
Ketone H₂NNH₂, KOH (Wolff-Kishner) Methylene (B1212753) (CH₂) Reduces carbonyl to hydrocarbon. chemrxiv.org
Bromoarene 1. n-BuLi; 2. CO₂ Carboxylic Acid Lithiation followed by carboxylation. chemrxiv.org
Bromoarene 1. n-BuLi; 2. B(OMe)₃ Boronic Acid Lithiation followed by borylation. chemrxiv.org
Carboxylic Acid DPPA, heat; then H₂O/H⁺ (Curtius Rearrangement) Amine Converts R-COOH to R-NH₂ with one less carbon. chemrxiv.orgresearchgate.net

Oxidation reactions can be employed to introduce or modify functional groups on the spiro[3.3]heptane system, particularly on substituents attached to the core. For instance, a phenyl ring attached to the spiro[3.3]heptane skeleton can be oxidized to a carboxylic acid using strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) in the presence of a ruthenium(III) chloride (RuCl₃) catalyst. chemrxiv.org This provides a method to convert a stable aromatic group into a more versatile carboxylic acid functionality.

In another example, organoboron compounds, such as the boronic acids prepared via functional group interconversion (see 3.2.4), can be oxidized to phenols. chemrxiv.org This transformation is typically achieved using hydrogen peroxide (H₂O₂) under basic conditions, providing a route to introduce a hydroxyl group onto an aryl substituent of the spiro[3.3]heptane core. chemrxiv.org

Synthetic Applications of this compound Building Blocks

The synthetic utility of this compound building blocks is primarily centered on their role as versatile scaffolds for the creation of more complex molecules with potential therapeutic applications. These building blocks offer a rigid and defined three-dimensional geometry, which can be advantageous in drug design for optimizing interactions with biological targets. researchgate.net

A key application of these building blocks is in the construction of novel amino acids. For instance, spiro[3.3]heptane-derived amino acids, which are analogues of naturally occurring amino acids like ornithine and γ-aminobutyric acid (GABA), have been synthesized. nih.gov The synthesis involves the construction of the two four-membered rings of the spirocyclic system through sequential ring-closure reactions. nih.gov These conformationally restricted amino acids are valuable tools in chemical biology and drug design. nih.gov

Furthermore, the spiro[3.3]heptane framework can be functionalized to introduce a variety of substituents, allowing for the exploration of a broad chemical space. For example, spiro[3.3]heptan-2-ones are valuable intermediates that can be derivatized at two different reactive centers. google.com This allows for the sequential introduction of different chemical groups, leading to a wide diversity of products. google.com Modifications such as Wolff-Kishner reduction, followed by treatment with organolithium reagents and subsequent reaction with electrophiles like trimethyl borate or carbon dioxide, can be used to introduce boronic acid or carboxylic acid functionalities. chemrxiv.org

The synthesis of various functionalized spiro[3.3]heptanes often starts from readily available materials. One common approach involves the reaction of keteniminium salts with alkenes to form cyclobutanones, which can then be further elaborated. chemrxiv.orgresearchgate.net Another strategy utilizes the cyclization of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles to construct the spirocyclic core. nih.gov The table below summarizes some of the key transformations and derivatizations of spiro[3.3]heptane systems.

Starting MaterialReagents and ConditionsProductApplication
N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid, various alkenes(CF3SO2)2O/collidine, then hydrolysisSubstituted spiro[3.3]heptanonesIntermediate for further functionalization
Spiro[3.3]heptan-2-one1. Wolff-Kishner reduction2. nBuLi3. B(OMe)3 or CO2Spiro[3.3]heptane boronic acid or carboxylic acidBuilding block for further synthesis
1,3-bis-electrophiles, 1,1-C- or 1,1-N-bis-nucleophilesRing closure reactionsSpiro[3.3]heptane-derived amino acidsConformationally restricted amino acid analogues
Dichloroketene (B1203229), alkenes[2+2] cycloaddition, then reductive dechlorinationSubstituted spiro[3.3]heptanonesAccess to functionalized spirocyclic cores

The development of synthetic routes to highly functionalized spiro[3.3]heptane building blocks, including fluorinated derivatives, further expands their potential in medicinal chemistry. researchgate.netenamine.net These building blocks can serve as conformationally restricted isosteres of cyclohexane, offering a means to modulate the physicochemical properties of drug candidates. researchgate.net

Structural and Conformational Analysis of Spiro 3.3 Heptane 2 Sulfonamide

Elucidation of Molecular Structure

The determination of the precise three-dimensional structure of spiro[3.3]heptane derivatives is fundamental to understanding their chemical behavior. X-ray crystallography stands as the most definitive method for this purpose.

X-ray Crystallography for Absolute Configuration and Spatial Arrangement

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the molecular structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netthieme-connect.despringernature.com For derivatives of spiro[3.3]heptane, this technique is instrumental in confirming the spatial arrangement of substituents on the rigid bicyclic framework.

In the context of developing stereochemically pure compounds, such as glutamic acid analogs built on the spiro[3.3]heptane scaffold, X-ray crystallography has been used to confirm the absolute configuration of stereoisomers that were separated chromatographically. nih.gov The technique is particularly crucial when a chiral auxiliary, like Ellman's sulfinamide, is used to introduce chirality, as it provides the ultimate proof of the stereochemical outcome of the synthesis. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral molecules that crystallize in non-centrosymmetric space groups, anomalous scattering effects can be used to determine the absolute configuration. ed.ac.ukresearchgate.net The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. researchgate.net

Table 1: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 10.319 (1)
b (Å) 14.233 (2)
c (Å) 8.5187 (9)
α (°) 97.87 (1)
β (°) 104.08 (1)
γ (°) 98.86 (1)
Volume (ų) 1179.0 (6)

Data for 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane, a related spiro[3.3]heptane derivative. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation of spiro[3.3]heptane-2-sulfonamide in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the connectivity and relative stereochemistry of a molecule. For spiro[3.3]heptane derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is typically employed for complete structural assignment. nih.gov

The ¹H NMR spectrum of a spiro[3.3]heptane derivative will show characteristic signals for the protons on the cyclobutane (B1203170) rings. The chemical shifts and coupling constants of these protons are influenced by their stereochemical environment. The rigidity of the spiro[3.3]heptane framework often leads to well-resolved and complex splitting patterns.

Two-dimensional NMR techniques are crucial for unambiguous assignments. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the relative configuration of substituents by identifying protons that are close in space. researchgate.net This is particularly useful in distinguishing between diastereomers. The correlation of signals in a NOESY spectrum provides definitive evidence for the spatial proximity of different parts of the molecule.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Spiro[3.3]heptane Core

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1, C5 - 35.0
C2, C6 3.5 - 4.0 50.0 - 55.0
C3, C7 2.0 - 2.5 30.0 - 35.0
C4 (spiro) - 60.0 - 65.0

Note: These are representative chemical shift ranges and will vary depending on the specific substituents and solvent used.

Conformational Dynamics and Rigidity Analysis

The spiro[3.3]heptane scaffold is characterized by its high degree of rigidity and a well-defined three-dimensional structure, which are key features for its use in drug design and as a bioisostere. chemrxiv.orgresearchgate.net

Analysis of Exit Vectors and Three-Dimensionality

One of the most significant structural features of the spiro[3.3]heptane core is the orientation of the substituents, often described in terms of "exit vectors." Unlike the linear or co-linear arrangement of substituents in scaffolds like para-substituted benzene (B151609) rings, the exit vectors in 2,6-disubstituted spiro[3.3]heptanes are non-collinear. chemrxiv.org This non-collinear arrangement provides a unique spatial presentation of functional groups.

The geometry of these exit vectors can be defined by several parameters, including the distance between the carbon atoms to which the substituents are attached and the angles of the vectors relative to the plane of the cyclobutane rings. This defined, non-planar geometry is a consequence of the rigid, puckered nature of the two cyclobutane rings fused at a single carbon atom. nih.gov The limited conformational freedom of the spiro[3.3]heptane framework ensures that the attached functional groups are held in a predictable orientation. researchgate.net This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target. researchgate.net

Table 3: Geometric Parameters of Exit Vectors for a 2,6-Disubstituted Spiro[3.3]heptane

Parameter Description Typical Value
r Distance between C2 and C6 atoms ~4.5 Å
φ1, φ2 Angle between the exit vector and the C-C bond 22.8-29.7°
θ Dihedral angle describing non-planarity ~129-130°

Adapted from studies on spiro[3.3]heptane as a benzene bioisostere. chemrxiv.org

Investigation of Chiral Properties (e.g., Axial Chirality)

Substituted spiro[3.3]heptanes can exhibit axial chirality when appropriately substituted. researchgate.netstackexchange.com This type of chirality arises from the non-planar arrangement of four groups around a chiral axis. In the case of a 2,6-disubstituted spiro[3.3]heptane, the chiral axis passes through the spiro carbon atom and the midpoints of the C2-C3 and C6-C7 bonds.

For a molecule like this compound, if there is another substituent at the 6-position, the molecule will be chiral, even in the absence of traditional asymmetric carbon atoms (chiral centers). The two enantiomers are non-superimposable mirror images of each other, and their interconversion is prevented by the rigid spirocyclic framework. This is analogous to the chirality observed in allenes or ortho-substituted biphenyls. stackexchange.com The rigid structure and low likelihood of racemization make axially chiral spiro[3.3]heptanes valuable building blocks in stereoselective synthesis and for creating chiral ligands or catalysts. researchgate.net

Computational Investigations of Spiro 3.3 Heptane 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule at the electronic level. For spiro[3.3]heptane-2-sulfonamide, these methods can predict its geometry, stability, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT, typically with a functional such as B3LYP and a basis set like 6-31G(d,p), the geometry of this compound can be optimized to its lowest energy state. These calculations would reveal precise bond lengths, bond angles, and dihedral angles.

The sulfonamide group introduces polarity and the potential for hydrogen bonding, which significantly influences the electronic distribution across the spiro[3.3]heptane framework. DFT calculations can map the electron density surface and calculate the electrostatic potential, highlighting regions of positive and negative charge. This is crucial for understanding intermolecular interactions. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterValue
C-S Bond Length1.78 Å
S-N Bond Length1.65 Å
S=O Bond Length (avg)1.45 Å
C-S-N Bond Angle107.5°
O-S-O Bond Angle120.0°

Note: These are representative values based on typical sulfonamides and spiroalkanes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, theoretical ¹H and ¹³C NMR spectra can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Discrepancies between calculated and experimental shifts can sometimes reveal subtle conformational effects or solvent interactions not accounted for in the gas-phase calculations. nih.gov The unique symmetry of the spiro[3.3]heptane core would result in a distinct pattern of NMR signals, and the electron-withdrawing nature of the sulfonamide group would cause characteristic downfield shifts for nearby protons and carbons.

Molecular Modeling and Conformational Landscape Analysis

The spiro[3.3]heptane framework, while rigid, still possesses some degree of flexibility. Molecular modeling techniques, including conformational searches using molecular mechanics or semi-empirical methods, can be employed to explore the potential shapes the molecule can adopt. For this compound, this would involve rotation around the C-S and S-N bonds of the sulfonamide group.

The analysis of the conformational landscape helps to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as the bioactive conformation may not be the lowest energy state. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, providing a more dynamic picture of the molecule's behavior in solution.

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For the synthesis of this compound, or its subsequent reactions, DFT can be used to model the transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing insights that can be used to optimize reaction conditions.

For instance, if this compound were to be synthesized via the sulfonylation of a spiro[3.3]heptane amine, theoretical studies could elucidate the stepwise mechanism of this transformation. Furthermore, if the molecule participates in reactions where new stereocenters are formed, computational models can help predict the stereoselectivity. By calculating the energies of the different diastereomeric transition states, one can often predict which stereoisomer will be the major product.

In silico Analysis of Spiro[3.3]heptane Architecture

The spiro[3.3]heptane core is often considered a "bioisostere" for a phenyl ring, meaning it can mimic the size and shape of a benzene (B151609) ring while having different physicochemical properties. chemrxiv.org In silico analysis allows for a direct comparison of the structural and electronic properties of spiro[3.3]heptane-containing molecules with their aromatic counterparts.

Computational tools can calculate a variety of molecular descriptors for this compound, such as its molecular surface area, volume, and shape indices. These can be compared to a molecule like benzenesulfonamide (B165840) to quantify the similarities and differences. One key feature of the spiro[3.3]heptane architecture is its non-collinear exit vectors, which contrasts with the linear arrangement of substituents in a para-substituted benzene ring. chemrxiv.org This has significant implications for how the molecule orients itself in a binding pocket. The puckered nature of the cyclobutane (B1203170) rings in the spiro[3.3]heptane system also provides a three-dimensional character that is absent in a flat aromatic ring. chemrxiv.org

A comparative table of calculated properties is presented below.

PropertyThis compoundBenzenesulfonamide
Molecular Weight189.26 g/mol 157.18 g/mol
Calculated logP~1.5~0.9
Polar Surface Area~65 Ų~65 Ų
3D CharacterHighLow

Note: These values are estimations for comparative purposes.

Applications in Chemical Biology and Medicinal Chemistry Research Academic Focus

Spiro[3.3]heptane as a Conformationally Restricted Scaffold for Ligand Design

The spiro[3.3]heptane framework is characterized by two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. This arrangement imparts significant rigidity to the molecule, limiting its conformational flexibility. In drug design, such conformational restriction can be highly advantageous. By locking a molecule into a specific bioactive conformation, it is possible to enhance its binding affinity and selectivity for a particular biological target. The defined geometry of the spiro[3.3]heptane core allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with the binding site of a protein. nih.gov

The use of spiro scaffolds, including spiro[3.3]heptane, is an emerging trend in drug discovery to increase the three-dimensionality and structural novelty of drug candidates. researchgate.net This "escape from flatland" is a strategy to improve physicochemical properties and, ultimately, the clinical success of new drugs. researchgate.net The rigid nature of the spiro[3.e]heptane scaffold helps to reduce the entropic penalty upon binding to a target, which can lead to higher potency. Furthermore, the introduction of this spirocyclic system can improve metabolic stability and aqueous solubility compared to more traditional carbocyclic or heterocyclic rings. researchgate.netuniba.it

Bioisosteric Replacement Strategies Involving the Spiro[3.3]heptane Core

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. spirochem.com The spiro[3.3]heptane core has emerged as a valuable tool for such strategies. nih.gov

Mimicry of Phenyl Rings with Non-Collinear Exit Vectors

The phenyl ring is a ubiquitous structural motif in many drugs. chemrxiv.org However, its flat, aromatic nature can sometimes lead to undesirable properties, such as high lipophilicity or susceptibility to metabolic oxidation. For years, scientists have sought saturated bioisosteres that can mimic the phenyl ring. While many of these replacements, like bicyclo[1.1.1]pentane, maintain the collinear arrangement of the substituents, spiro[3.3]heptane offers a unique alternative. chemrxiv.orgresearchgate.net

The spiro[3.3]heptane scaffold can act as a bioisostere for mono-, meta-, and para-substituted phenyl rings, but with non-collinear exit vectors for its substituents. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This non-collinear arrangement provides a different spatial orientation of the appended functional groups, which can lead to novel interactions with the target protein. chemrxiv.org Research has demonstrated that replacing a phenyl ring with a spiro[3.3]heptane core can result in saturated analogs of existing drugs with retained or even improved bioactivity and potentially patent-free chemical space. chemrxiv.orgresearchgate.net For instance, this strategy has been successfully applied to the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine. chemrxiv.org This approach can also lead to a decrease in lipophilicity, a desirable property for improving a drug's pharmacokinetic profile. chemrxiv.org

Surrogacy for Common Heterocycles (e.g., Piperidine (B6355638), Morpholine, Piperazine)

Piperidine, morpholine, and piperazine (B1678402) are common heterocyclic rings found in many approved drugs. rsc.org However, these rings can be associated with metabolic liabilities or suboptimal physicochemical properties. Azaspiro[3.3]heptanes, which are spiro[3.3]heptane derivatives containing one or more nitrogen atoms, have been investigated as bioisosteric replacements for these heterocycles. researchgate.netnih.gov

Introducing a spirocyclic center can surprisingly lead to a decrease in the measured lipophilicity (logD7.4) of the molecule, a phenomenon attributed to an increase in basicity. nih.gov For example, 2-azaspiro[3.3]heptane has been proposed as a more water-soluble bioisostere for the piperidine core. rsc.org Similarly, 2,6-diazaspiro[3.3]heptane has been used as a bioisostere for piperazine, leading to significant improvements in target selectivity and reduced off-target cytotoxicity in some cases. rsc.org However, it is important to note that due to significant changes in geometry, azaspiro[3.3]heptanes may not always be suitable bioisosteres, particularly when not used as terminal groups. nih.gov

Here is an interactive data table showing examples of azaspiro[3.3]heptanes as surrogates for common heterocycles:

Azaspiro[3.3]heptane DerivativeHeterocycle ReplacedKey Findings
1-Azaspiro[3.3]heptanePiperidineShowed similar basicity, solubility, and lipophilicity to its 2-azaspiro[3.3]heptane isomer. rsc.orgnih.gov
2-Azaspiro[3.3]heptanePiperidineIntroduced as a more water-soluble bioisostere. rsc.org
2,6-Diazaspiro[3.3]heptanePiperazineReplacement in Olaparib improved target selectivity and reduced cytotoxicity. rsc.org
2-Oxa-6-azaspiro[3.3]heptaneMorpholineProposed as a more stable bioisostere for linezolid, retaining antibacterial activity against multiple strains. nih.gov

Structure-Activity Relationship (SAR) Studies on Spiro[3.3]heptane-2-sulfonamide Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. nih.govopenaccesspub.org By systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features required for a desired pharmacological effect.

For this compound derivatives, SAR studies would involve modifying the substituents on the sulfonamide group and the spiro[3.3]heptane core. The sulfonamide group itself is a key pharmacophore in many drugs and its derivatives have shown a wide range of biological activities. openaccesspub.org The synthesis of a library of novel sulfonamide-based compounds allows for the exploration of these relationships. researchgate.net

Design Principles for Modulating Molecular Interactions

The design of this compound derivatives for SAR studies is guided by several principles aimed at modulating their interactions with biological targets. The rigid spiro[3.3]heptane scaffold provides a stable platform for the precise positioning of the sulfonamide group and other substituents. chemrxiv.orgresearchgate.net Modifications can be made to the aryl group of the arylsulfonamide to explore the effects of electronic, hydrophobic, and steric properties on activity. bohrium.comnih.gov For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide, which can in turn affect its binding to a target. nih.gov

The following interactive data table outlines some general design principles for SAR studies of this compound derivatives:

Modification SiteProperty to ModulatePotential Impact on Biological Activity
Substituents on the sulfonamide nitrogenHydrogen bonding capacity, lipophilicityAltering binding affinity and selectivity
Aryl ring of the sulfonamideElectronic properties (electron-donating/withdrawing groups)Modulating the pKa of the sulfonamide and its interactions with the target
Spiro[3.3]heptane coreStereochemistry, introduction of additional functional groupsExploring new binding pockets and improving physicochemical properties

Development of Chemical Libraries for Target Exploration

The development of diverse and novel chemical libraries is essential for identifying new hit compounds in drug discovery. nih.govresearchgate.net Spiro[3.3]heptane-based scaffolds, including this compound, are valuable building blocks for the creation of such libraries. researchgate.net The unique 3D nature of the spiro[3.3]heptane core allows for the exploration of new areas of chemical space that are not accessible with more traditional, "flat" molecules. researchgate.net

Libraries of spiro[3.3]heptane derivatives can be designed to be either target-focused or diversity-oriented. Target-focused libraries are designed to interact with a specific protein or protein family, while diversity-oriented libraries aim to cover a broad range of chemical space to identify hits for a variety of targets. nih.gov The synthesis of versatile azaspiro[3.3]heptanes with multiple exit vectors allows for the straightforward creation of novel and highly functionalized building blocks for these libraries. nih.gov The creation of targeted compound libraries can be achieved through methods like 3D shape recognition. chem-space.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of spiro[3.3]heptane-2-sulfonamide and its derivatives. While methods exist for constructing the spiro[3.3]heptane core, direct and diverse synthesis of the sulfonamide derivative remains an area ripe for innovation.

Future efforts could focus on:

Late-Stage Sulfonamidation: Developing methods to introduce the sulfonamide group at a late stage onto a pre-functionalized spiro[3.3]heptane core. This would allow for the rapid generation of diverse libraries of compounds from a common intermediate. A potential route could involve the conversion of spiro[3.3]heptan-2-amine to the corresponding sulfonamide.

Strain-Release Driven Methodologies: Leveraging the inherent ring strain of bicyclo[1.1.0]butane precursors could offer novel pathways. For instance, the reaction of lithiated bicyclobutanes with sulfonyl-containing electrophiles could lead to unique spirocyclic architectures. nih.gov

Photochemical and Electrochemical Approaches: These methods offer green and efficient alternatives to traditional thermal reactions for the construction of spirocyclic frameworks and could be explored for the synthesis of spiro[3.3]heptane precursors.

Synthetic StrategyPotential AdvantageKey Precursor
Late-Stage FunctionalizationRapid library synthesis, molecular diversitySpiro[3.3]heptan-2-amine
Strain-Release RearrangementAccess to novel derivatives, high efficiency1-Sulfonylbicyclo[1.1.0]butanes
[2+2] CycloadditionEstablished route to core structureOlefins and Ketenes

Advanced Functionalization Strategies for this compound

Beyond the synthesis of the core structure, the ability to selectively modify the spiro[3.3]heptane framework is crucial for fine-tuning molecular properties. Advanced functionalization strategies, particularly those involving C-H activation, represent a significant frontier.

Key research avenues include:

Site-Selective C-H Functionalization: The spiro[3.3]heptane scaffold possesses multiple C-H bonds that are chemically similar, presenting a challenge for selective functionalization. mdpi.com Developing transition-metal catalyzed methods, guided by directing groups or leveraging the innate reactivity of the strained system, could enable precise modification at specific positions. nih.govresearchgate.net This would allow for the introduction of various functional groups to explore structure-activity relationships.

Carbene and Nitrene Transfer Reactions: Transition-metal catalyzed carbene or nitrene transfer reactions are powerful tools for C-H functionalization. nih.govnih.gov Investigating iron-catalyzed carbene transfer from diazoalkanes, for example, could provide a mild and sustainable route to new spiro[3.3]heptane-based structures. mdpi.comnih.gov

Deeper Computational Probes into this compound Systems

Computational chemistry offers a powerful lens to understand the unique structural and electronic properties of this compound. While X-ray crystallography has confirmed the puckered conformation of cyclobutane (B1203170) rings in spiro[3.3]heptane derivatives, deeper computational studies are needed. nih.gov

Future computational work should aim to:

Perform Detailed Conformational Analysis: Elucidate the preferred three-dimensional arrangement of the sulfonamide group relative to the spirocyclic core. This is critical for understanding how the molecule will interact with biological targets.

Map Electrostatic Potential: Calculate the electrostatic potential surface to identify regions of positive and negative charge. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are key to molecular recognition.

Compare with Established Scaffolds: Conduct comparative computational analyses against commonly used scaffolds like cyclohexane and piperidine (B6355638) to quantify the geometric and electronic differences and similarities. acs.org This can help validate its use as a bioisostere and predict its influence on properties like solubility and membrane permeability.

ParameterComputational MethodResearch Goal
Dihedral AnglesDensity Functional Theory (DFT)Determine low-energy conformations
Bond Lengths & AnglesX-ray Crystallography / DFTQuantify ring strain and geometry
Electrostatic PotentialAb initio methodsPredict intermolecular interactions
Vectorial AnalysisMolecular MechanicsCompare exit vectors to other bioisosteres

Expanding the Scope of Bioisosteric Applications in Chemical Biology Research

The concept of bioisosterism is a cornerstone of modern drug design, involving the replacement of one chemical group with another to enhance potency, selectivity, or pharmacokinetic properties. drughunter.comdigitellinc.comnih.gov The this compound scaffold represents a novel combination of two distinct bioisosteric replacements.

Spiro[3.3]heptane as a Phenyl Ring Bioisostere: The spiro[3.3]heptane core is a proven saturated bioisostere for the phenyl ring, offering a way to escape flatland and explore three-dimensional chemical space. nih.govresearchgate.netresearchgate.net It can mimic mono-, meta-, and para-substituted benzene (B151609) rings with non-coplanar exit vectors, which can lead to improved physicochemical properties. nih.govresearchgate.net

Sulfonamide as a Carboxylic Acid Bioisostere: The sulfonamide group is a classic bioisostere for the carboxylic acid moiety. drughunter.comresearchgate.net It shares similar hydrogen-bonding capabilities but has a significantly different pKa, which can be advantageous in modulating a compound's ionization state and, consequently, its absorption and distribution. drughunter.com

Future research should focus on systematically replacing phenyl-carboxylic acid motifs in known bioactive molecules with the this compound scaffold. This dual-bioisostere approach could lead to novel drug candidates with improved properties, such as enhanced metabolic stability, better target engagement, and novel intellectual property. drughunter.com

Original MoietyBioisosteric ReplacementPotential Advantage
para-substituted Phenyl Ring2,6-disubstituted Spiro[3.3]heptaneImproved solubility, novel 3D vector space
meta-substituted Phenyl Ring2,6-disubstituted Spiro[3.3]heptaneEscape from flatland, improved ADME properties
Carboxylic AcidSulfonamideIncreased lipophilicity, altered pKa, metabolic stability
Phenyl-carboxylic acidSpiro[3.3]heptane-sulfonamideCombined benefits, novel chemical space

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.